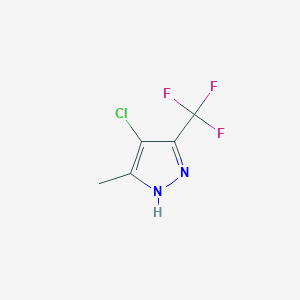

4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole

描述

Molecular Architecture and Stereoelectronic Features

The molecular architecture of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole is characterized by a five-membered heterocyclic ring containing two nitrogen atoms in adjacent positions, with three distinct substituents creating a highly electronically diverse environment. The pyrazole core structure provides the foundational framework, where the nitrogen atoms at positions 1 and 2 contribute to the overall electronic distribution and reactivity profile of the molecule. The chlorine substituent at position 4 introduces significant electronegativity, creating an electron-withdrawing environment that influences the overall charge distribution across the ring system. This halogen substitution pattern has been shown to significantly affect the electronic properties of pyrazole derivatives, particularly in terms of their dipole moments and polarizability characteristics.

The trifluoromethyl group positioned at carbon-3 represents one of the most electronegative substituents in organic chemistry, with profound implications for the molecule's stereoelectronic properties. Research on related trifluoromethyl-substituted pyrazoles has demonstrated that this functional group significantly enhances the compound's lipophilicity while simultaneously affecting its electronic characteristics. The trifluoromethyl group's strong electron-withdrawing nature creates a substantial electronic asymmetry within the ring system, leading to unique charge distribution patterns that influence both chemical reactivity and physical properties. The methyl group at position 5 provides a contrasting electron-donating effect, creating a complex electronic environment that balances the strong electron-withdrawing effects of both the chlorine and trifluoromethyl substituents.

The stereoelectronic features of this compound are further complicated by the potential for tautomeric equilibria, a characteristic feature of pyrazole systems. Studies on pyrazole tautomerism have revealed that substituent effects play crucial roles in determining the preferred tautomeric forms, with electron-withdrawing groups typically favoring specific isomeric arrangements. The combination of electron-withdrawing substituents in this compound creates a unique electronic environment that likely influences its tautomeric preferences and overall molecular stability. The calculated logP value of 2.39030 indicates moderate lipophilicity, reflecting the balanced influence of the polar nitrogen atoms and the lipophilic trifluoromethyl and chloro substituents.

Crystallographic Characterization and Conformational Analysis

Crystallographic studies of pyrazole derivatives, particularly those containing halogen and trifluoromethyl substituents, have revealed important structural insights that apply to understanding this compound. Related structural investigations on 4-chloro-1H-pyrazole have shown that such compounds typically crystallize in orthorhombic space groups with specific intermolecular hydrogen bonding patterns. The crystal structure of 4-chloro-1H-pyrazole at 170 K revealed orthorhombic symmetry in space group Pnma, with the structure displaying characteristic intermolecular N-H⋯N hydrogen bonding that creates trimeric molecular assemblies. These structural features provide important precedents for understanding the solid-state behavior of this compound.

The presence of the trifluoromethyl group in this compound introduces additional conformational complexity that has been observed in related crystallographic studies. Research on similar trifluoromethyl-substituted pyrazoles has shown that the trifluoromethyl group often exhibits rotational disorder, with fluorine atoms adopting multiple orientations within the crystal lattice. In the crystal structure of 4-(4-chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine, the trifluoromethyl group showed rotational disorder with site-occupancy factors of 0.653(6) and 0.347(6), indicating the dynamic nature of this substituent even in the solid state.

The molecular conformation of this compound is influenced by both intramolecular and intermolecular interactions. The chlorine and trifluoromethyl substituents create steric demands that influence the overall molecular geometry, while the pyrazole ring system maintains its characteristic planar structure. The combination of these factors results in a molecular architecture that exhibits specific packing arrangements in the solid state, likely involving both hydrogen bonding interactions through the pyrazole nitrogen-hydrogen functionality and halogen bonding interactions through the chlorine substituent. The intermolecular distances observed in related pyrazole crystal structures, with N⋯N contacts typically ranging from 2.85 to 2.89 Å, provide insights into the probable packing arrangements of this compound.

Thermodynamic Stability and Phase Behavior

The thermodynamic properties of this compound reflect the combined influences of its unique substitution pattern and the inherent stability of the pyrazole ring system. Experimental measurements have established key thermal parameters including a melting point range of 78-80°C and a boiling point of 221.2°C at 760 mmHg. These values indicate substantial thermal stability, with the compound remaining stable across a wide temperature range that encompasses typical reaction and processing conditions. The relatively modest melting point suggests that intermolecular interactions in the solid state are moderate in strength, consistent with the expected hydrogen bonding and van der Waals interactions between molecules.

The phase behavior of this compound is characterized by its solid state at room temperature, with a calculated density of 1.503 g/cm³ indicating a relatively compact molecular packing arrangement. The vapor pressure of 0.161 mmHg at 25°C suggests limited volatility under ambient conditions, which is advantageous for handling and storage considerations. The flash point of 87.6°C provides important information about the compound's thermal behavior and indicates that the material requires significant thermal input before reaching conditions where vapor-phase combustion becomes possible. These thermal characteristics position this compound as a thermally robust compound suitable for various chemical applications.

The thermodynamic stability of this compound is further enhanced by the electronic characteristics of its substituents. Research on trifluoromethyl-substituted pyrazoles has demonstrated that such compounds often exhibit enhanced thermal stability compared to their non-fluorinated analogs. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups contributes to the overall electronic stability of the pyrazole ring, reducing the likelihood of thermal decomposition reactions. The calculated molecular properties, including a topological polar surface area of 28.68000 Ų, indicate balanced intermolecular interactions that contribute to the compound's overall phase stability.

Table 1: Thermodynamic and Physical Properties of this compound

Solvation Dynamics and Partition Coefficients

The solvation behavior of this compound reflects the complex interplay between its polar pyrazole nitrogen atoms and the lipophilic character imparted by the trifluoromethyl and chloro substituents. The calculated logP value of 2.39030 indicates moderate lipophilicity, suggesting that the compound exhibits balanced solubility characteristics in both polar and nonpolar solvents. This partition coefficient value positions the compound in an optimal range for many chemical applications, providing sufficient lipophilicity for membrane permeation while maintaining adequate polar character for interaction with polar functional groups and solvents.

Experimental investigations of related trifluoromethyl-substituted pyrazoles have revealed that such compounds typically exhibit unique solvation dynamics in various solvent systems. Studies on arylazo-trifluoromethyl-substituted pyrazoles demonstrated that these compounds show distinct solvent-dependent behavior, particularly in dimethyl sulfoxide where they exhibit enhanced stability and prolonged half-lives. The trifluoromethyl group significantly influences solvation patterns by creating strong dipolar interactions with polar solvents while simultaneously enhancing dispersion interactions with nonpolar solvents. These dual solvation characteristics contribute to the compound's versatility in various chemical environments and reaction media.

The hydrogen bonding capabilities of this compound are characterized by one hydrogen donor site (the pyrazole N-H group) and three hydrogen acceptor sites (the two pyrazole nitrogen atoms and potentially the chlorine atom). This hydrogen bonding profile influences the compound's interaction with protic solvents and affects its overall solvation enthalpy. The topological polar surface area of 28.68000 Ų indicates moderate polarity that facilitates specific solvation interactions while maintaining sufficient hydrophobic character for interaction with lipophilic environments. The rotatable bond count of zero reflects the rigid nature of the molecular framework, which contributes to predictable solvation behavior across different solvent systems.

Table 2: Molecular Descriptors and Solvation Properties

| Descriptor | Value | Reference |

|---|---|---|

| LogP | 2.39030 | |

| Topological Polar Surface Area | 28.68000 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 0 | |

| Molecular Polarizability | 13.3±0.5 × 10⁻²⁴ cm³ |

属性

IUPAC Name |

4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTOBPVSOYISFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360972 | |

| Record name | 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235106-12-4 | |

| Record name | 4-Chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235106-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy for Halogenated Trifluoromethyl Pyrazoles

The synthesis of 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole generally involves:

- Construction of the pyrazole ring with the trifluoromethyl group at the 3-position.

- Introduction of methyl substitution at the 5-position.

- Selective chlorination at the 4-position.

This sequence requires careful control of regioselectivity and reaction conditions to avoid side reactions.

Preparation of 5-Chloro-1-Alkyl-3-Fluoroalkyl-1H-Pyrazoles as Intermediates

A related process described in patent WO2014111449A1 outlines the preparation of 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole derivatives, which can be adapted for trifluoromethyl analogs. Key points include:

- Starting from 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde.

- Fluorination using metal fluorides such as potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc).

- Use of phase transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) to enhance reaction efficiency.

- Reaction temperatures around 150°C with reaction times of approximately 3 hours.

- Avoidance of glass equipment due to side reactions with KF; Teflon or stainless steel is preferred.

- The process can be conducted under atmospheric or pressurized conditions.

This methodology emphasizes the use of nucleophilic fluorination to replace chlorine atoms selectively and could be modified to introduce trifluoromethyl groups or chlorination at specific positions on the pyrazole ring.

Chlorination of Pyrazole Derivatives

Selective chlorination at the 4-position of pyrazole rings is typically achieved by electrophilic chlorinating agents or via oxidative chlorination. A greener and safer method is described in patent CN106187894A for a related compound, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, which can inform preparation of 4-chloro derivatives:

- Step A: Methylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate under potassium carbonate catalysis at 100–150°C for 8–12 hours under nitrogen atmosphere.

- Step B: Chlorination using a mixture of concentrated hydrochloric acid and hydrogen peroxide in the presence of dichloroethane at 20–30°C, followed by heating to 50–70°C for 5–7 hours.

- This method replaces toxic reagents like dimethyl sulfate and sulfonic acid chlorides with safer alternatives.

- Post-reaction purification involves washing with sodium sulfite and sodium carbonate solutions, drying, and solvent removal.

This approach improves safety and environmental impact while achieving selective chlorination at the desired pyrazole position.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Formation of Pyrazole Core | Starting from appropriate hydrazine and β-diketone or equivalent precursors | Introduces methyl and trifluoromethyl groups at 5- and 3-positions respectively |

| 2 | Fluorination/Trifluoromethylation | Use of metal fluorides (KF), phase transfer catalysts (e.g., Bu4N+HSO4−), solvents DMF or DMAc, 150°C, 3 h | Avoid glass reactors; Teflon or stainless steel preferred |

| 3 | Chlorination | Concentrated HCl and H2O2 in dichloroethane, 20–70°C, 5–7 h | Safer alternative to sulfonic acid chlorides; selective chlorination at 4-position |

| 4 | Purification | Washing with sodium sulfite and sodium carbonate solutions, drying with anhydrous sodium sulfate | Removes residual reagents and by-products |

Research Findings and Considerations

- Phase Transfer Catalysis : The use of tetrabutylammonium salts significantly improves fluorination yields and reaction rates, enabling efficient conversion of chloro to fluoro or trifluoromethyl groups on the pyrazole ring.

- Equipment Choice : Avoiding glass reactors prevents unwanted side reactions with KF, which can generate water and reduce yield.

- Green Chemistry : Replacement of hazardous reagents like dimethyl sulfate and sulfonic acid chlorides with dimethyl carbonate and HCl/H2O2 mixtures aligns with green chemistry principles, reducing toxic by-products and environmental impact.

- Reaction Atmosphere : Nitrogen or inert atmosphere is preferred to prevent oxidation or side reactions during methylation and chlorination steps.

- Temperature Control : Precise temperature management is critical for controlling regioselectivity and avoiding decomposition or over-chlorination.

化学反应分析

Types of Reactions: 4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced pyrazole derivatives.

Substitution: Generation of various substituted pyrazole derivatives.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole serves as an essential intermediate in the synthesis of various organic compounds. The trifluoromethyl group imparts unique electronic properties, which can be exploited in the design of new materials and catalysts. The compound can undergo several types of reactions, including:

- Oxidation : Common oxidizing agents such as potassium permanganate (KMnO₄) can convert it into corresponding carboxylic acids or ketones.

- Reduction : Reducing agents like lithium aluminum hydride (LiAlH₄) can yield reduced pyrazole derivatives.

- Substitution : Nucleophilic substitution reactions using strong nucleophiles allow for the generation of various substituted derivatives .

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial and antifungal activities, positioning it as a candidate for developing new pharmaceuticals. Studies have shown its potential efficacy against various pathogens, suggesting its role in combating infections .

Therapeutic Potential

In the medical field, this compound is being explored for its ability to modulate biological pathways. It has been investigated for treating inflammatory and autoimmune diseases due to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, which is crucial for therapeutic efficacy .

Agrochemical Industry

Herbicides and Pesticides Development

The compound is utilized in the agrochemical industry as a precursor for synthesizing herbicides and pesticides. Its stability and reactivity make it suitable for creating effective compounds that control pests and weeds. The unique properties of the trifluoromethyl group contribute to the development of agrochemicals with improved performance and reduced environmental impact .

作用机制

The mechanism by which 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways vary depending on the specific application, but they often involve key signaling pathways in cells.

相似化合物的比较

Substituent Position and Reactivity

4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole () :

- Bromine at position 4 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine due to its superior leaving-group ability.

- Phenyl groups at positions 1 and 3 increase steric hindrance, reducing nucleophilic attack but improving thermal stability.

- Melting point: 98–100°C (higher than chloro analogs due to increased molecular weight and π-π interactions) .

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid () :

- 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (): Chloromethyl and difluoromethoxy groups introduce dual electrophilic sites, facilitating nucleophilic substitutions. Applications: Intermediate in herbicides due to enhanced hydrolytic stability compared to non-fluorinated analogs .

Physical and Spectral Properties

生物活性

4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 15953-45-4) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological properties, including anti-inflammatory and anticancer activities, making it a subject of interest in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-Inflammatory Activity

Research indicates that compounds within the pyrazole class, including this compound, possess significant anti-inflammatory properties. These compounds have been shown to inhibit inflammatory pathways, which may be beneficial in treating inflammatory diseases. A study highlighted the in vivo anti-inflammatory activity of similar pyrazole derivatives, demonstrating their potential as therapeutic agents for conditions like arthritis and other inflammatory disorders .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The compound's structure is conducive to interactions with key biological targets involved in cancer progression. Notably, pyrazole derivatives have demonstrated effectiveness against multiple cancer cell lines, including:

- Breast Cancer (MCF7)

- Lung Cancer (A549)

- Colorectal Cancer (HCT116)

For instance, a recent study reported that similar pyrazole compounds exhibited significant cytotoxicity against MCF7 and A549 cell lines with IC50 values ranging from 3.79 µM to 26 µM . The mechanism of action often involves the inhibition of crucial enzymes and pathways that facilitate tumor growth and metastasis.

Case Studies and Experimental Data

A comprehensive review of the literature reveals several case studies focusing on the biological activity of pyrazole derivatives:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Bouabdallah et al. | Hep-2 | 3.25 | Cytotoxic |

| Wei et al. | A549 | 26 | Growth Inhibition |

| Xia et al. | NCI-H460 | 0.95 | Autophagy Induction |

| Sun et al. | H460 | 25 | CDK2 Inhibition |

These findings underscore the versatility of pyrazoles as potential anticancer agents and highlight the importance of structural modifications in enhancing their efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are critical for therapeutic applications. Studies indicate that similar compounds exhibit good bioavailability and metabolic stability, making them suitable candidates for further development in clinical settings .

常见问题

Q. What are the common synthetic routes for 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazole?

The compound is typically synthesized via cyclization of halogenated pyrazole precursors. For example, 3-bromo-5-chloropyrazole can react with trifluoromethyl chloride under alkaline conditions to introduce the trifluoromethyl group . Another method involves the Vilsmeier-Haack reaction, where substituted pyrazoles are formylated using POCl₃ and DMF, followed by purification via column chromatography . Key parameters include solvent choice (e.g., THF or DMF), temperature (50–80°C), and catalysts like copper sulfate for click chemistry-based derivatization .

Q. How is the compound characterized structurally and spectroscopically?

Characterization involves:

- NMR spectroscopy : , , and NMR identify substituent positions and electronic environments. For instance, the trifluoromethyl group appears as a quartet in NMR due to coupling with adjacent carbons .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in analogous fluorinated pyrazoles .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., [M⁺] at m/z 238 for related derivatives) .

Q. What functional groups influence the compound’s reactivity?

The trifluoromethyl group enhances electrophilicity at the pyrazole ring, while the chloro substituent directs nucleophilic aromatic substitution. The methyl group at position 5 stabilizes the ring through steric effects, reducing side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization requires systematic variation of:

- Temperature : Higher temperatures (e.g., 80°C) accelerate cyclization but may degrade heat-sensitive intermediates .

- Catalysts : Copper(I) catalysts improve regioselectivity in triazole-pyrazole hybrid syntheses .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification .

Table 1: Comparison of Reaction Conditions from Literature

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies often arise from solvent effects, hydrogen bonding, or dynamic exchange. For example, NMR chemical shifts vary with solvent polarity due to the trifluoromethyl group’s sensitivity to electron-withdrawing environments . To resolve ambiguities:

Q. What strategies are effective for designing derivatives with enhanced biological activity?

Structure-activity relationship (SAR) studies focus on:

- Electron-withdrawing substituents : Trifluoromethyl and chloro groups improve metabolic stability and target binding .

- Heterocyclic hybrids : Coupling with triazoles or thiazoles enhances antimicrobial or kinase inhibitory activity .

Table 2: Biological Activity of Analogous Pyrazole Derivatives

| Derivative | Substituents | Biological Activity | Reference |

|---|---|---|---|

| 5-((4-Chloro-3-CF₃-pyrazolyl)methyl)furan-2-carboxylic acid | Furan-carboxylic acid hybrid | Antibacterial, Anticancer | |

| 5-(Trifluoromethyl)-1-thiazolyl-pyrazole | Thiazole-CF₃ hybrid | Kinase inhibition |

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。